![molecular formula C20H15Cl2NO6 B2881619 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 1105203-65-3](/img/structure/B2881619.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups, including an isoxazole ring, a benzo[b][1,4]dioxin ring, and a dichlorophenoxy group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activity. The benzo[b][1,4]dioxin is a type of aromatic ether that also has biological activity . The dichlorophenoxy group is a type of phenoxy group, which is an ether that directly bonds to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the benzo[b][1,4]dioxin ring would contribute to the rigidity of the molecule, while the dichlorophenoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and benzo[b][1,4]dioxin rings would likely make the compound relatively stable and rigid .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Novel isoxazole derivatives, including those related to the chemical structure , have been synthesized, demonstrating potential antimicrobial properties. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bonds, were tested for antimicrobial and antioxidant activities. Molecular docking studies were carried out with proteins such as Sortase A, characterizing some compounds as potentially antimicrobial agents. This indicates the compound's relevance in developing new antimicrobial strategies (Pothuri, Machiraju, & Rao, 2020).
Antioxidant Profile and Synthesis
The compound and its derivatives were investigated for their antioxidant profile, focusing on redox properties, the capacity to inhibit stimulated lipid peroxidation, reactivity towards tert-butoxyl radicals, the ability to catalyze hydrogen peroxide decomposition in the presence of glutathione, and the effect on stimulated peroxidation in liver microsomes. This research underlines the importance of the compound in understanding and potentially enhancing antioxidant defenses (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin, & Engman, 2001).
Investigation of Physicochemical Properties
The synthesis and investigation of related compounds have also included physicochemical properties analyses, such as in vitro antioxidant activities, lipophilicity, and kinetic parameters of thermal degradation. These studies are crucial for understanding the compound's behavior in various environments and for potential applications in material science and drug formulation (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Novel Derivatives Synthesis
Research into the synthesis of potentially bioactive compounds from related structures has demonstrated the chemical's versatility in generating novel molecules with potential therapeutic applications. This includes the creation of derivatives with antimicrobial, anti-inflammatory, and antiseizure properties, highlighting the compound's role in drug discovery and development (Reddy & Rao, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO6/c21-13-2-4-16(15(22)8-13)27-11-20(24)28-10-14-9-18(29-23-14)12-1-3-17-19(7-12)26-6-5-25-17/h1-4,7-9H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSKQZIVWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

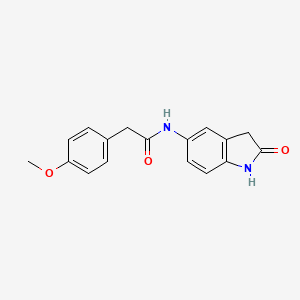
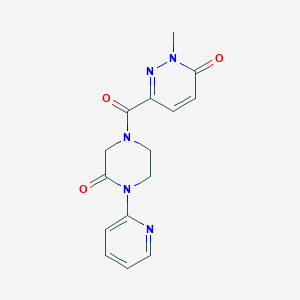

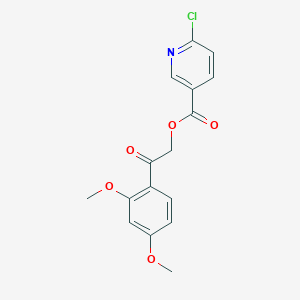
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
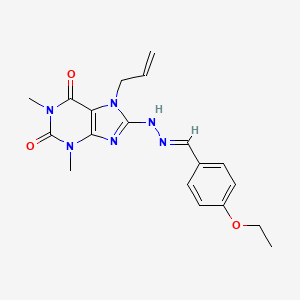
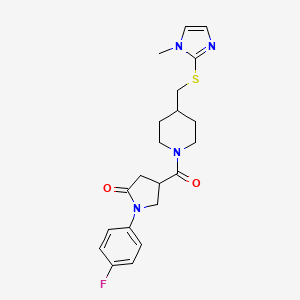
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
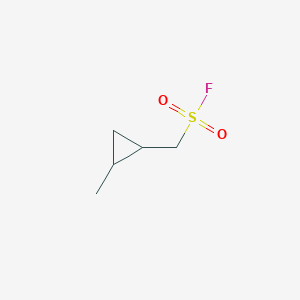
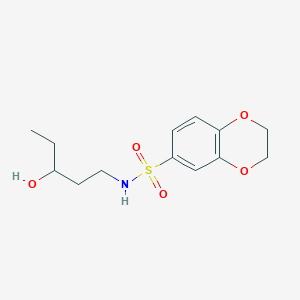
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

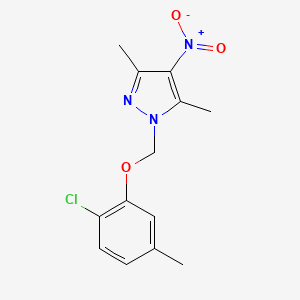
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)